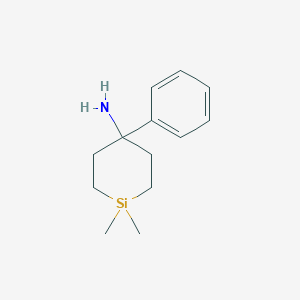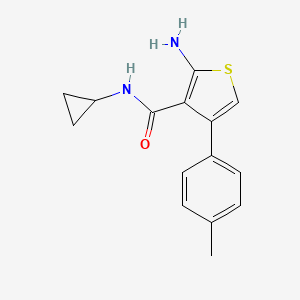![molecular formula C21H19N5O2 B2378871 N-(4-氧代-1-(对甲苯基)-1H-吡唑并[3,4-d]嘧啶-5(4H)-基)-3-苯基丙酰胺 CAS No. 899966-82-6](/img/structure/B2378871.png)
N-(4-氧代-1-(对甲苯基)-1H-吡唑并[3,4-d]嘧啶-5(4H)-基)-3-苯基丙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-phenylpropanamide is a useful research compound. Its molecular formula is C21H19N5O2 and its molecular weight is 373.416. The purity is usually 95%.
BenchChem offers high-quality N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-phenylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-phenylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It serves as a probe to study enzyme activities and biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action: The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thus modulating cellular signaling pathways. The exact mechanism of action can vary depending on the specific biological context and the functional groups present in the compound.
Comparison with Similar Compounds: When compared to other pyrazolo[3,4-d]pyrimidine derivatives, N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-phenylpropanamide stands out due to its unique substitution pattern and the presence of the phenylpropanamide moiety. Similar compounds include:
4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5-yl derivatives without the phenylpropanamide group.
Other pyrazolo[3,4-d]pyrimidine analogs with different substituents at the pyrazole or pyrimidine rings.
Each of these compounds may exhibit distinct biological activities and chemical reactivity, making N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-phenylpropanamide a compound of particular interest for further study and application in various scientific fields.
作用机制
Target of Action
Similar compounds with pyrazolo[3,4-d]pyrimidine scaffolds have been reported to inhibit cdk2 , a protein kinase involved in cell cycle regulation.
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to inhibition of enzymatic activity . This interaction can result in changes in cellular processes, such as cell cycle progression .
Biochemical Pathways
Inhibition of CDK2 can lead to cell cycle arrest, preventing cells from proliferating .
Result of Action
Similar compounds have been shown to have cytotoxic activities against certain cell lines . This suggests that the compound may induce cell death in certain contexts.
准备方法
Synthetic Routes and Reaction Conditions:
This compound can be synthesized through a multi-step process involving the reaction of p-tolyl hydrazine with 2,4,6-trichloropyrimidine under reflux conditions to form the pyrazolo[3,4-d]pyrimidine core. Subsequent acylation with 3-phenylpropanoyl chloride in the presence of a base such as triethylamine yields the desired product.
Industrial Production Methods:
Industrial production of this compound typically involves optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure, as well as purification steps such as crystallization or chromatography.
化学反应分析
Types of Reactions It Undergoes:
Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolyl group, forming corresponding alcohols or ketones.
Reduction: Reduction reactions may target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions Used in These Reactions:
Oxidizing agents such as potassium permanganate or chromium trioxide are used for oxidation reactions.
Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed for reduction.
Substitution reactions often use nucleophiles or electrophiles, depending on the desired functional group.
Major Products Formed from These Reactions:
Oxidation of the p-tolyl group may yield p-carboxyphenyl derivatives.
Reduction can produce alcohol or amine derivatives.
Substitution reactions result in a variety of functionalized pyrazolo[3,4-d]pyrimidine derivatives.
属性
IUPAC Name |
N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c1-15-7-10-17(11-8-15)26-20-18(13-23-26)21(28)25(14-22-20)24-19(27)12-9-16-5-3-2-4-6-16/h2-8,10-11,13-14H,9,12H2,1H3,(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDKOWQZLAQZTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)CCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(4-Chlorophenyl)methyl]-3'-[3-(trifluoromethyl)phenyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2378788.png)
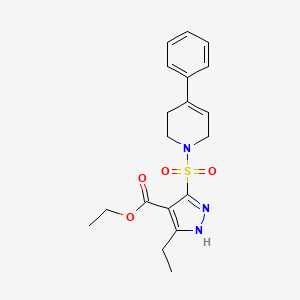
![Ethyl 5-(3,4-diethoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2378790.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2378791.png)
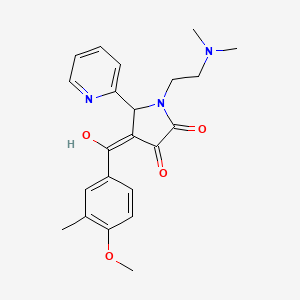
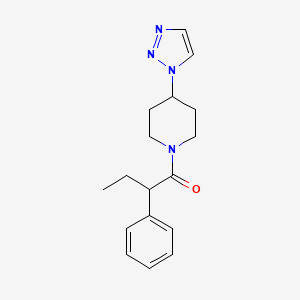
![1-(4-Chlorophenyl)-3-phenylthieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2378797.png)
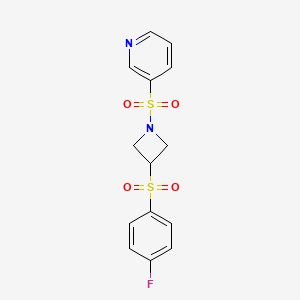

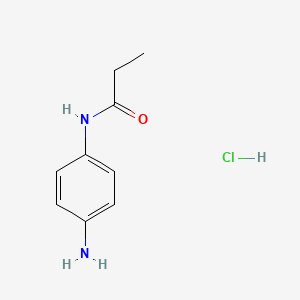
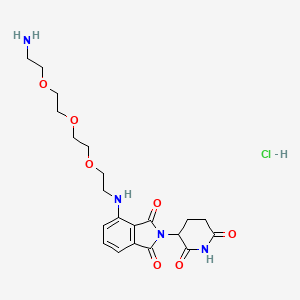
![N1-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide](/img/structure/B2378804.png)
